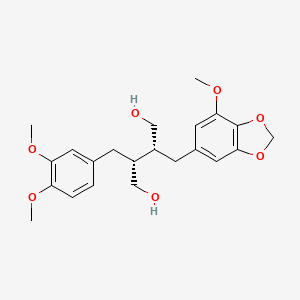
6-O-Methylnorlaudanosoline Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-Methylnorlaudanosoline Hydrochloride is a biochemical compound with the molecular formula C17H20ClNO4 and a molecular weight of 337.8 g/mol . It is an analogue of Norlaudanosoline, which is a key intermediate in the biosynthetic pathway to morphinan and benzylisoquinoline alkaloids. This compound is often used in proteomics research and has various applications in scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Methylnorlaudanosoline Hydrochloride involves the methylation of Norlaudanosoline. The key step in the synthesis is the O-methylation of Norlaudanosoline at the 6th position. This reaction is typically catalyzed by norcoclaurine/norlaudanosoline 6-O-methyltransferases (Cc6OMT1 and Cc6OMT2) and norcoclaurine-7OMT (Ct7OMT) . The reaction conditions often involve the use of S-adenosyl-L-methionine (SAM) as the methyl donor.
Industrial Production Methods
Industrial production of this compound is not well-documented in the literature. it is likely that the process involves similar enzymatic methylation steps as described above, scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-O-Methylnorlaudanosoline Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced isoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
6-O-Methylnorlaudanosoline Hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-O-Methylnorlaudanosoline Hydrochloride involves its role as a precursor in the biosynthesis of benzylisoquinoline alkaloids. The compound is methylated by specific enzymes to form other alkaloids, which then participate in various biochemical pathways . In the context of Alzheimer’s disease, it is proposed that the compound reduces oxidative stress in the brain, thereby exerting neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norlaudanosoline: A key intermediate in the biosynthesis of morphinan and benzylisoquinoline alkaloids.
6-O-Methylnorlaudanosolinium: The conjugate acid of 6-O-Methylnorlaudanosoline.
Laudanosoline: Another methylated derivative of Norlaudanosoline.
Uniqueness
6-O-Methylnorlaudanosoline Hydrochloride is unique due to its specific methylation at the 6th position, which distinguishes it from other similar compounds. This specific methylation pattern is crucial for its role in the biosynthesis of certain alkaloids and its potential therapeutic applications .
Eigenschaften
CAS-Nummer |
72072-58-3 |
|---|---|
Molekularformel |
C17H20ClNO4 |
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
4-[(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C17H19NO4.ClH/c1-22-17-8-11-4-5-18-13(12(11)9-16(17)21)6-10-2-3-14(19)15(20)7-10;/h2-3,7-9,13,18-21H,4-6H2,1H3;1H |
InChI-Schlüssel |
OKCJQWKOEORQET-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)O)O)O.Cl |
Kanonische SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)O)O)O.Cl |
Synonyme |
4-[(1,2,3,4-Tetrahydro-7-hydroxy-6-methoxy-1-isoquinolinyl)methyl]-1,2-benzenediol Hydrochloride; (±)-4-[(1,2,3,4-Tetrahydro-7-hydroxy-6-methoxy-1-isoquinolinyl)methyl]-_x000B_1,2-benzenediol Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Bromomethyl)phenyl]-5-fluoropyridine](/img/structure/B568782.png)
![3-(Ethylthio)-2-[[4-(5-fluoro-2-pyridinyl)phenyl]methyl]-7,8-dihydro-5,7,7-trimethyl-2H-imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(5H)-one](/img/structure/B568784.png)

![(3S,6S)-6-[4-[[(3S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568789.png)






![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)

